molecular formula C20H32N4O2 B2786355 1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea CAS No. 1171436-59-1

1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea

货号 B2786355
CAS 编号: 1171436-59-1
分子量: 360.502
InChI 键: SJSSBSIFZXHUCC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the development and function of B cells, which play a vital role in the immune system. Therefore, TAK-659 has been studied extensively for its potential therapeutic applications in various diseases.

作用机制

TAK-659 selectively inhibits the activity of BTK, which is involved in the development and function of B cells. BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B cells. By inhibiting BTK activity, TAK-659 reduces the activation and proliferation of B cells, leading to reduced inflammation and immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in various preclinical studies. Inhibition of BTK activity by TAK-659 reduces the activation and proliferation of B cells, leading to reduced inflammation and immune response. TAK-659 has also been shown to induce apoptosis (programmed cell death) in cancer cells, leading to reduced tumor growth.

实验室实验的优点和局限性

TAK-659 has several advantages for lab experiments, including its high potency, selectivity, and stability. TAK-659 has also been shown to have a favorable pharmacokinetic profile, making it suitable for various in vivo studies. However, TAK-659 has certain limitations, including its potential toxicity and off-target effects. Therefore, it is essential to conduct further studies to evaluate the safety and efficacy of TAK-659 in various applications.

未来方向

TAK-659 has significant potential for various applications, and there are several future directions for research in this field. Some of the possible future directions include:
1. Evaluation of TAK-659 in combination with other therapeutic agents for the treatment of various diseases.
2. Development of TAK-659 analogs with improved pharmacokinetic and pharmacodynamic properties.
3. Study of the role of BTK in various diseases and the potential therapeutic applications of BTK inhibitors.
4. Investigation of the potential side effects and toxicity of TAK-659 in various preclinical and clinical studies.
5. Evaluation of TAK-659 in various animal models of disease to determine its efficacy and safety.
Conclusion:
In conclusion, TAK-659 is a chemical compound that has significant potential for various applications, including the treatment of cancer and autoimmune disorders. TAK-659 selectively inhibits the activity of BTK, leading to reduced inflammation and immune response. TAK-659 has several advantages for lab experiments, including its high potency, selectivity, and stability. However, further studies are needed to evaluate the safety and efficacy of TAK-659 in various applications.

合成方法

The synthesis of TAK-659 involves several steps, starting from the reaction between tert-butyl isocyanate and 1-methylindolin-5-amine. This reaction results in the formation of the intermediate, which is then treated with morpholine to form the final product, TAK-659. The synthesis of TAK-659 has been optimized to improve the yield and purity of the compound, making it suitable for various applications.

科学研究应用

TAK-659 has been studied extensively for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth of cancer cells and reducing the activity of B cells, which are involved in autoimmune disorders. TAK-659 has also been studied for its potential application in the treatment of chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

属性

IUPAC Name

1-tert-butyl-3-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-20(2,3)22-19(25)21-14-18(24-9-11-26-12-10-24)15-5-6-17-16(13-15)7-8-23(17)4/h5-6,13,18H,7-12,14H2,1-4H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSSBSIFZXHUCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tert-butyl)-3-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)urea

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。